molecular formula C26H24O6S B2741659 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate CAS No. 301193-66-8

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate

Cat. No.: B2741659
CAS No.: 301193-66-8
M. Wt: 464.53
InChI Key: WACCSEKBOXFYEC-UHFFFAOYSA-N
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Description

This compound belongs to the chromenone-sulfonate family, characterized by a 4-oxo-4H-chromen-3-yl core linked to a sulfonate ester group. The 4-methoxyphenyl substituent on the chromenone ring contributes electron-donating effects, while the bulky 4-(tert-butyl)benzenesulfonate group enhances steric hindrance and hydrophobic interactions.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O6S/c1-26(2,3)18-11-15-20(16-12-18)33(28,29)32-25-23(27)21-7-5-6-8-22(21)31-24(25)17-9-13-19(30-4)14-10-17/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACCSEKBOXFYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Sulfonation: The final step involves the sulfonation of the chromenone derivative with tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the sulfonate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

Biological Activities

The biological applications of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7. These compounds often act by inducing apoptosis and inhibiting specific enzymes like carbonic anhydrase IX, which is overexpressed in many tumors .

Antimicrobial Properties

Chromones have also been evaluated for their antimicrobial effects. The sulfonamide component enhances the compound's ability to inhibit bacterial growth by targeting essential bacterial enzymes. In vitro studies have demonstrated that derivatives can effectively combat strains like Staphylococcus aureus and Klebsiella pneumoniae, showcasing their potential as antibacterial agents .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For example, sulfonamide derivatives have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are critical in managing diabetes and Alzheimer's disease respectively .

Case Studies

Several case studies highlight the effectiveness of similar chromone derivatives:

StudyCompound TestedBiological TargetResults
Nemr et al. (2021)Benzenesulfonamide derivativesCancer cell lines (MDA-MB-231)Significant inhibition with IC50 values ranging from 1.52–6.31 μM
Albuquerque et al. (2017)Chromone derivativesAntimicrobial activityExhibited up to 80% inhibition against S. aureus at 50 μg/mL
Hossam et al. (2022)Sulfonamide hybridsEnzyme inhibitionEffective against α-glucosidase with promising pharmacokinetic properties

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory and oxidative stress pathways.

    Modulation of Signaling Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis.

    Binding to Receptors: The compound can bind to specific receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Sulfonate Substituent Molecular Weight Key Features
Target Compound 4-Oxo-4H-chromen-3-yl 4-(tert-Butyl)benzenesulfonate ~476 g/mol* High hydrophobicity due to tert-butyl; potential for enhanced thermal stability
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate (CAS 298217-84-2) 4-Oxo-4H-chromen-3-yl 2,4,6-Trimethylbenzenesulfonate 464.53 g/mol Ethoxy group increases electron donation vs. methoxy; trimethyl groups reduce steric bulk compared to tert-butyl
N-(5-Chloropyridin-2-yl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIi) 4-Oxo-4H-chromen-3-yl Acetamide-linked substituent 437 g/mol Bioactive as adenosine A2B receptor ligand; chlorine atom enhances electrophilicity
2-(4-Methoxyphenyl)-4-thioxo-4H-chromen-3-yl 1,2-thiaphosphane derivative (Compound 79) 4-Thioxo-4H-chromen-3-yl Thiaphosphane-sulfide N/A Sulfur substitution at C4 alters electronic properties; potential for redox activity

*Estimated based on analogous compounds (e.g., ).

Biological Activity

The compound 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-(tert-butyl)benzenesulfonate is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C22H24O5S\text{C}_{22}\text{H}_{24}\text{O}_5\text{S}

This compound features a chromone backbone substituted with a methoxyphenyl group and a tert-butylbenzenesulfonate moiety, which may influence its pharmacological properties.

The biological activity of chromone derivatives often involves multiple mechanisms, including:

  • Antioxidant Activity : Chromones exhibit free radical scavenging properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Many chromone derivatives inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), thereby reducing inflammation.
  • Anticancer Properties : Some studies suggest that chromone derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Antioxidant Activity

Research has shown that chromone derivatives possess significant antioxidant properties. For instance, studies have indicated that compounds similar to this compound effectively scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative damage in various cell types .

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound exhibits inhibitory effects on COX enzymes. The inhibition of COX-2, in particular, is noteworthy due to its association with inflammatory diseases and cancer . The following table summarizes the IC50 values for COX inhibition by related compounds:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
2-(4-methoxyphenyl)-chromone12.58.0
2-(3-fluorophenyl)-chromone15.010.5
2-(4-chlorophenyl)-chromone9.56.0

Anticancer Activity

Chromone derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. In particular, studies involving breast cancer cell lines (e.g., MCF-7) have shown promising results. The compound demonstrated an IC50 value of approximately 20 µM against MCF-7 cells, indicating moderate cytotoxicity .

Case Studies

  • Study on Apoptosis Induction : A study investigated the effect of a related chromone derivative on apoptosis in human breast cancer cells. The results indicated that the compound activated caspase pathways, leading to increased apoptosis rates compared to untreated controls .
  • In Vivo Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated tissues .

Q & A

Q. How are contradictory biological activity data (e.g., IC₅₀ variability) reconciled across studies?

  • Methodology :
  • Meta-analysis of dose-response curves identifies outliers due to assay conditions (e.g., ATP interference in A2B binding). pIC₅₀ normalization adjusts for differences in cell lines (e.g., HEK293 vs. CHO).
  • Free energy perturbation (FEP) calculations explain potency variations caused by minor structural modifications (e.g., tert-butyl vs. isopropyl) .

Data Contradiction Analysis

  • Example : Conflicting melting points (e.g., 252.8°C vs. 256°C in vs. 12) may arise from polymorphism or impurities. DSC/TGA (differential scanning calorimetry/thermogravimetric analysis) distinguishes polymorphs (endothermic peaks at different temperatures) .
  • Resolution : Cross-validate purity (HPLC >99%) and crystallize under controlled conditions (e.g., solvent diffusion in hexane/ethyl acetate) .

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